4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Description
This compound features a pyridazinone core substituted with a pyridin-3-yl group at position 3 and a sulfamoylphenyl-linked butanamide chain at position 2. Its structural uniqueness lies in the combination of a pyridazinone scaffold (known for bioactivity in kinase inhibition and antiproliferative effects) with a sulfonamide moiety (common in enzyme-targeting drugs, e.g., carbonic anhydrase inhibitors) .
Properties
IUPAC Name |
4-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c20-29(27,28)16-7-5-15(6-8-16)22-18(25)4-2-12-24-19(26)10-9-17(23-24)14-3-1-11-21-13-14/h1,3,5-11,13H,2,4,12H2,(H,22,25)(H2,20,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUBOUHJPRKGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, with the CAS number 1040647-71-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19N5O4S
- Molecular Weight : 413.5 g/mol
- Structural Formula :
Research indicates that this compound may exhibit inhibitory activity against specific enzymes, which is common among compounds containing pyridazine and sulfonamide moieties. The presence of a pyridine ring enhances its interaction with biological targets, potentially leading to various therapeutic effects.
Enzyme Inhibition Studies
Preliminary studies have suggested that similar compounds demonstrate the ability to inhibit phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. PDE inhibitors are often explored for their roles in treating conditions like asthma, cardiovascular diseases, and erectile dysfunction.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | A study conducted on derivatives of pyridazine showed that modifications at the N-position significantly enhance PDE inhibition. This suggests that this compound may have similar properties. |
| Study 2 | Research on sulfonamide compounds indicated a broad spectrum of antibacterial activity, suggesting potential applications in treating bacterial infections. |
| Study 3 | A pharmacokinetic study revealed that compounds with similar structures exhibit favorable absorption and distribution characteristics, indicating potential for therapeutic use. |
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide | Pyridazine core, trifluoromethyl group | Potential PDE inhibitor | Complex substitution pattern |
| Sulfamethoxazole | Sulfonamide with aromatic rings | Antibacterial | Focused on bacterial infections |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone Derivatives with Piperazine Substituents
Compounds 15–18 () share the pyridazinone core but differ in substituents:
- Compound 15 : Substituted with 4-chlorophenylpiperazine and a nitrobenzylidene acetohydrazide side chain.
- Compound 22 : Features a 4-fluorophenylpiperazine and nitrobenzylidene group.
- Target Compound: Replaces piperazine with pyridin-3-yl and sulfamoylphenylbutanamide.
Table 1: Structural and Physicochemical Comparison
Functional Analogs with Sulfamoyl Groups
Pyrrolo-Pyrimidine Derivatives ()
Compounds 11–15 incorporate a sulfamoylphenyl group but use a pyrrolo-pyrimidine scaffold.
- Compound 15 : 4-(9-(4-Bromophenyl)-2-thioxo-2H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7(3H)-yl)benzenesulfonamide.
- Comparison: The pyrrolo-pyrimidine core may confer stronger DNA intercalation vs. pyridazinone’s kinase inhibition .
CTPS1 Inhibitors ()
Patent derivatives (e.g., N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide) share sulfonamide moieties but target CTPS1 enzymes.
- Key Insight : The target compound’s pyridin-3-yl group may mimic chloropyridinyl interactions in CTPS1 binding pockets .
Q & A
Q. What in silico tools are suitable for predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 inhibition.
- Docking Studies : AutoDock Vina or Glide to screen against off-target receptors (e.g., hERG channel for cardiac toxicity).
- Machine Learning : Train models on public PK datasets to predict bioavailability and clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
